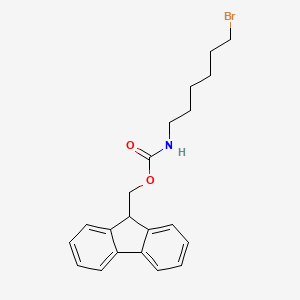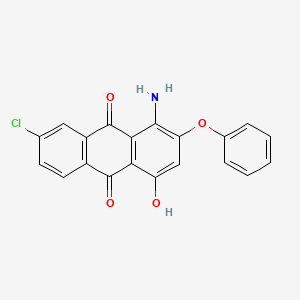
1-Amino-7-chloro-4-hydroxy-2-phenoxyanthracene-9,10-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Amino-7-chloro-4-hydroxy-2-phenoxyanthracene-9,10-dione is a complex organic compound belonging to the anthraquinone family. This compound is characterized by its anthracene backbone, which is substituted with amino, chloro, hydroxy, and phenoxy groups. It is known for its vibrant red color and is used in various industrial applications, particularly in the dye and pigment industries .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-Amino-7-chloro-4-hydroxy-2-phenoxyanthracene-9,10-dione typically involves multi-step organic reactionsThe reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired substitutions .
Industrial Production Methods: Industrial production of this compound is usually carried out in large-scale reactors where the reaction conditions can be precisely controlled. The process involves the use of high-purity starting materials and advanced purification techniques to ensure the final product’s quality. The production process is optimized to maximize yield and minimize waste, making it economically viable for large-scale manufacturing .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Amino-7-chloro-4-hydroxy-2-phenoxyanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the quinone structure to hydroquinone derivatives.
Substitution: The amino, chloro, hydroxy, and phenoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various quinone derivatives, while reduction can produce hydroquinone derivatives. Substitution reactions can result in a wide range of substituted anthraquinone compounds .
Applications De Recherche Scientifique
1-Amino-7-chloro-4-hydroxy-2-phenoxyanthracene-9,10-dione has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Widely used in the dye and pigment industries due to its vibrant color and stability
Mécanisme D'action
The mechanism of action of 1-Amino-7-chloro-4-hydroxy-2-phenoxyanthracene-9,10-dione involves its interaction with various molecular targets and pathways. The compound can intercalate into DNA, disrupting the replication and transcription processes. It may also inhibit specific enzymes involved in cellular metabolism, leading to cell death. The exact molecular targets and pathways depend on the specific biological context and the concentration of the compound .
Comparaison Avec Des Composés Similaires
- 1-Amino-4-hydroxy-2-phenoxyanthraquinone
- 1-Amino-4-hydroxy-2-phenoxy-9,10-anthraquinone
- 1-Amino-4-hydroxy-2-phenoxy-9,10-anthraquinine (Disperse Red 60)
Comparison: 1-Amino-7-chloro-4-hydroxy-2-phenoxyanthracene-9,10-dione is unique due to the presence of the chloro substituent, which can significantly alter its chemical and biological properties. This chloro group can enhance the compound’s reactivity and stability, making it more suitable for specific industrial applications compared to its non-chlorinated counterparts .
Propriétés
Numéro CAS |
88604-63-1 |
|---|---|
Formule moléculaire |
C20H12ClNO4 |
Poids moléculaire |
365.8 g/mol |
Nom IUPAC |
1-amino-7-chloro-4-hydroxy-2-phenoxyanthracene-9,10-dione |
InChI |
InChI=1S/C20H12ClNO4/c21-10-6-7-12-13(8-10)20(25)17-16(19(12)24)14(23)9-15(18(17)22)26-11-4-2-1-3-5-11/h1-9,23H,22H2 |
Clé InChI |
FZZWJPVOTPAYAU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)OC2=C(C3=C(C(=C2)O)C(=O)C4=C(C3=O)C=C(C=C4)Cl)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



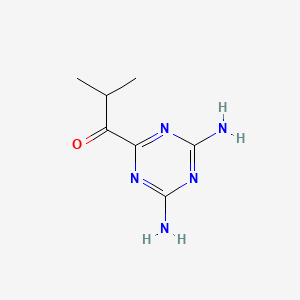
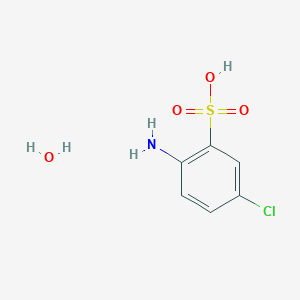
![9-Chloropyrrolo[1,2-a]quinoxalin-4(5H)-one](/img/structure/B13123881.png)

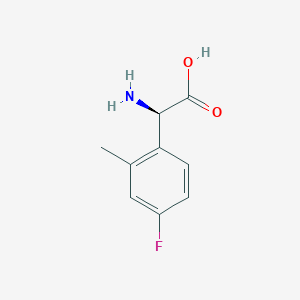
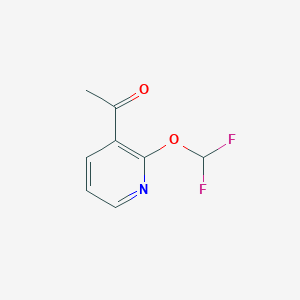
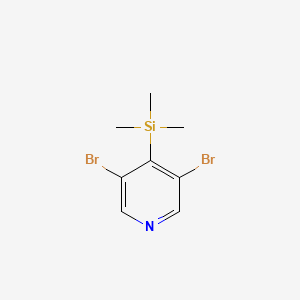
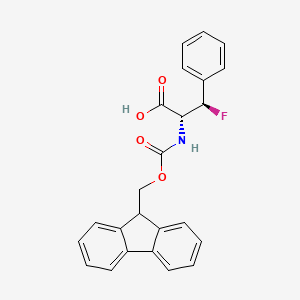
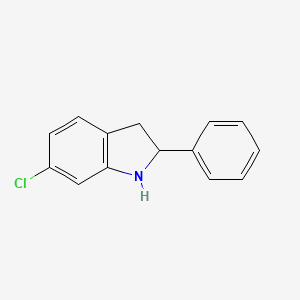
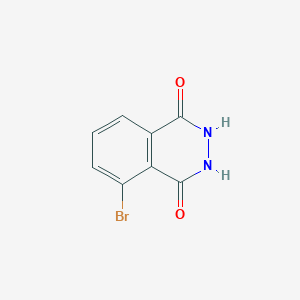
![3-(4-Ethoxy-phenyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole](/img/structure/B13123940.png)
![5'-Nitro-[2,2'-bithiophene]-5-carboxylic acid](/img/structure/B13123946.png)
